molecular formula C16H12BrN3O2 B14942988 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid

4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B14942988
M. Wt: 358.19 g/mol
InChI Key: GKNZQLDEDRKBKQ-UHFFFAOYSA-N
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Description

4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by heterogeneous catalysts such as alumina-silica-supported manganese dioxide in aqueous conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to ensure environmentally benign and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the bromophenyl group can produce phenyl derivatives.

Scientific Research Applications

4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, the compound may act as an inhibitor of certain kinases or as an antagonist of specific receptors, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-(4-bromophenyl)pyrazole: This compound shares the pyrazole core but lacks the benzoic acid moiety.

    4-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.

    4-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid: Another isomer with the carboxylic acid group at the 5-position.

Uniqueness

The uniqueness of 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the benzoic acid moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

4-[5-amino-4-(4-bromophenyl)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C16H12BrN3O2/c17-12-5-1-10(2-6-12)14-9-19-20(15(14)18)13-7-3-11(4-8-13)16(21)22/h1-9H,18H2,(H,21,22)

InChI Key

GKNZQLDEDRKBKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N)Br

Origin of Product

United States

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